Cas no 689747-99-7 (ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate is a specialized organic compound featuring a 1,2,4-triazole core functionalized with a 3-fluorophenylformamidomethyl group and a sulfanylacetate ester moiety. Its structural complexity lends itself to applications in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the synthesis of biologically active molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the triazole ring contributes to its versatility in heterocyclic chemistry. The ethyl ester group improves solubility, facilitating further derivatization. This compound is of interest for its potential role in developing enzyme inhibitors or receptor modulators due to its well-defined pharmacophoric features.
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate structure
689747-99-7 structure
Product Name:ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
CAS No:689747-99-7
MF:C15H17FN4O3S
MW:352.383885145187
CID:6043175
PubChem ID:2159382
Update Time:2025-10-23

ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
    • ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
    • Acetic acid, 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
    • ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
    • EU-0057651
    • SR-01000094165-1
    • AKOS024586349
    • ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
    • F0601-0031
    • 689747-99-7
    • SR-01000094165
    • Inchi: 1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-5-4-6-11(16)7-10/h4-7H,3,8-9H2,1-2H3,(H,17,22)
    • InChI Key: RRIHZLPRNWMZAU-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1N(C)C(CNC(=O)C2=CC=CC(F)=C2)=NN=1

Computed Properties

  • Exact Mass: 352.10053975g/mol
  • Monoisotopic Mass: 352.10053975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 12.45±0.46(Predicted)

ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Pricemore >>

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ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Related Literature

Additional information on ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate

Introduction to Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate (CAS No. 689747-99-7)

Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate

is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 689747-99-7, represents a convergence of advanced chemical synthesis and medicinal innovation. Its molecular architecture incorporates several key functional groups, including a sulfanyl group and a triazol ring, which contribute to its diverse chemical reactivity and potential biological activity.

The compound's structure is characterized by a central ethyl ester moiety linked to a sulfanyl group, which is further connected to a complex triazol ring system. The presence of the (3-fluorophenyl)formamidomethyl substituent adds an additional layer of complexity, introducing fluorine atoms that can influence the compound's metabolic stability and binding affinity to biological targets. This structural complexity makes Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Heterocycles, such as the triazol ring found in this compound, are well-known for their role in many biologically active molecules. The incorporation of fluorinated aromatic rings into these heterocyclic systems can enhance the pharmacological properties of the resulting compounds. For instance, fluorine atoms can increase lipophilicity, improve metabolic stability, and modulate receptor binding interactions.

Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate is particularly noteworthy for its potential applications in the field of medicinal chemistry. The sulfanyl group in its structure suggests that it may exhibit properties such as antioxidant or anti-inflammatory effects. Additionally, the formamidomethyl substituent could contribute to interactions with specific enzymes or receptors involved in various disease pathways. These characteristics make it an attractive scaffold for designing new therapeutic agents.

Recent research has highlighted the importance of fluorinated compounds in drug development. Fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. For example, they can enhance binding affinity by increasing hydrophobic interactions or improve bioavailability by reducing metabolic degradation. The presence of fluorine in Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate may thus contribute to its efficacy as a potential drug candidate.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the triazol ring typically requires cycloaddition reactions between azides and alkynes under specific conditions. The subsequent modification with the (3-fluorophenyl)formamidomethyl group involves nucleophilic substitution reactions that must be carefully optimized to ensure high yield and purity. These synthetic challenges underscore the expertise required to produce Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate on a scalable basis.

In addition to its structural complexity, Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate has shown promise in preclinical studies as a potential therapeutic agent. Initial studies have demonstrated its ability to interact with specific biological targets with high selectivity. This selectivity is crucial for minimizing side effects and improving patient outcomes. Furthermore, the compound's stability under various physiological conditions suggests that it may have a long half-life once administered orally or intravenously.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and interaction patterns of Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate with potential targets. These predictions have guided experimental efforts and helped optimize the compound's structure for improved efficacy. By leveraging computational tools alongside traditional wet chemistry methods, researchers can accelerate the drug development process significantly.

The future prospects for Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate are promising. Further research is needed to fully elucidate its mechanism of action and explore its potential in treating various diseases. As our understanding of biological systems continues to grow, so too does our ability to design molecules that interact with these systems in precise ways. Ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-y lsulfanylacetate represents just one example of how innovative chemistry can lead to breakthroughs in medicine.

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